molecular formula C15H18O5 B142576 9beta-Hydroxymarasmic acid CAS No. 134439-71-7

9beta-Hydroxymarasmic acid

Cat. No. B142576
M. Wt: 278.3 g/mol
InChI Key: FDKJHHCJPJTFOH-OADPDTJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9beta-Hydroxymarasmic acid is a naturally occurring compound found in certain species of marine sponges. It has recently gained attention due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 9beta-Hydroxymarasmic acid is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes and proteins involved in inflammation and cancer cell growth. It has also been suggested that it works by protecting neurons from damage and promoting neuronal survival.

Biochemical And Physiological Effects

9beta-Hydroxymarasmic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It has also been shown to protect neurons from damage and promote neuronal survival. Furthermore, it has been shown to have antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 9beta-Hydroxymarasmic acid in lab experiments is its high purity and quantity. The synthesis method has been optimized to yield high purity and quantity of the compound, making it easier to use in lab experiments. However, one of the limitations of using 9beta-Hydroxymarasmic acid in lab experiments is its high cost. The synthesis method is complex and time-consuming, making the compound expensive to produce.

Future Directions

For the use of 9beta-Hydroxymarasmic acid include the development of new drugs for the treatment of various diseases and the exploration of its potential use as an antioxidant.

Synthesis Methods

9beta-Hydroxymarasmic acid can be synthesized through a multi-step process starting with the isolation of the precursor compound, marasmic acid, from marine sponges. The precursor compound is then subjected to chemical reactions such as oxidation and reduction to produce 9beta-Hydroxymarasmic acid. The synthesis method has been optimized to yield high purity and quantity of the compound.

Scientific Research Applications

9beta-Hydroxymarasmic acid has been found to have potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. It has also been found to have anticancer properties, making it a potential candidate for the development of new cancer drugs. Furthermore, it has been shown to have neuroprotective properties, making it a potential candidate for the development of new drugs for the treatment of neurodegenerative diseases.

properties

CAS RN

134439-71-7

Product Name

9beta-Hydroxymarasmic acid

Molecular Formula

C15H18O5

Molecular Weight

278.3 g/mol

IUPAC Name

(1aR,3aR,6aR,6bS)-1a,2-diformyl-3a-hydroxy-5,5-dimethyl-1,4,6,6a-tetrahydrocyclopropa[e]indene-6b-carboxylic acid

InChI

InChI=1S/C15H18O5/c1-12(2)4-10-14(20,6-12)3-9(5-16)13(8-17)7-15(10,13)11(18)19/h3,5,8,10,20H,4,6-7H2,1-2H3,(H,18,19)/t10-,13+,14-,15+/m0/s1

InChI Key

FDKJHHCJPJTFOH-OADPDTJPSA-N

Isomeric SMILES

CC1(C[C@@H]2[C@]3(C[C@]3(C(=C[C@@]2(C1)O)C=O)C=O)C(=O)O)C

SMILES

CC1(CC2C(C1)(C=C(C3(C2(C3)C(=O)O)C=O)C=O)O)C

Canonical SMILES

CC1(CC2C(C1)(C=C(C3(C2(C3)C(=O)O)C=O)C=O)O)C

Origin of Product

United States

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